molecular formula C10H11NO B12816477 (2-(Prop-2-yn-1-yloxy)phenyl)methanamine

(2-(Prop-2-yn-1-yloxy)phenyl)methanamine

Cat. No.: B12816477
M. Wt: 161.20 g/mol
InChI Key: ZZJKDLUFTVPJGN-UHFFFAOYSA-N
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Description

(2-(Prop-2-yn-1-yloxy)phenyl)methanamine: is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine typically involves the reaction of 2-hydroxybenzaldehyde with propargyl bromide to form 2-(prop-2-yn-1-yloxy)benzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the methanamine group, converting it into different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products:

    Oxidation: Oxidized derivatives of the prop-2-yn-1-yloxy group.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry: (2-(Prop-2-yn-1-yloxy)phenyl)methanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding with active sites, while the methanamine group can form hydrogen bonds and electrostatic interactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

    (2-(Prop-2-yn-1-yloxy)phenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    (2-(Prop-2-yn-1-yloxy)phenyl)propanamine: Similar structure but with a propanamine group instead of methanamine.

Uniqueness: (2-(Prop-2-yn-1-yloxy)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(2-prop-2-ynoxyphenyl)methanamine

InChI

InChI=1S/C10H11NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6H,7-8,11H2

InChI Key

ZZJKDLUFTVPJGN-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC=C1CN

Origin of Product

United States

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